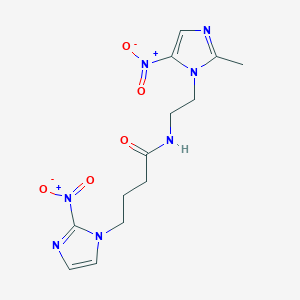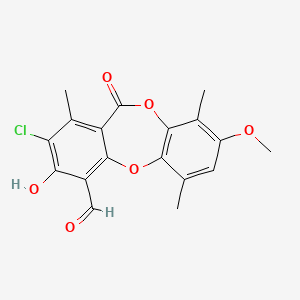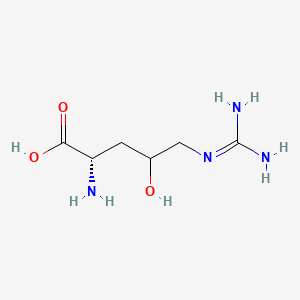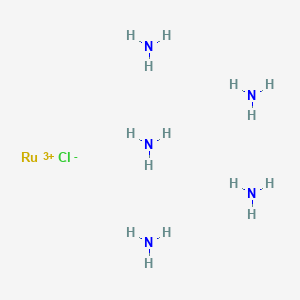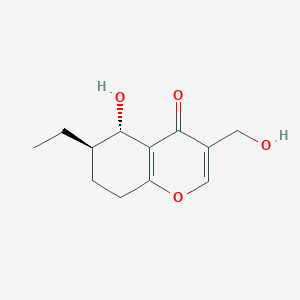
Diplodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diplosporin is a pyranone.
Diplodiol is a natural product found in Stenocarpella macrospora with data available.
Applications De Recherche Scientifique
Neurotoxin from Stenocarpella Maydis
- A study described the isolation of a neurotoxin named diplonine from cultures of the fungus Stenocarpella maydis, which induces neurological signs in guinea pigs similar to those observed in cattle and sheep suffering from diplodiosis, a neuromycotoxicosis. This toxin is associated with spongiform degeneration in the brain and could have implications for understanding the pathological mechanisms of fungal toxins in livestock (Snyman et al., 2011).
Drug Delivery Systems
- Another study explored the encapsulation of the drug dipyridamole in polycaprolactone (PCL) using electrospinning to create a drug delivery system (DDS). This research is significant for its potential applications in biomedical engineering, showcasing how drugs can be effectively delivered to target areas, improving therapeutic outcomes (Repanas et al., 2016).
Database of Interacting Proteins (DIP)
- The Database of Interacting Proteins (DIP) stands out as a valuable resource for the scientific community, documenting experimentally determined protein-protein interactions. This database aids in understanding protein functions and their interactions, which is crucial for various fields, including molecular biology and genetics (Xenarios et al., 2000; Xenarios et al., 2002).
Toxic Metabolites of Stenocarpella Maydis
- Research into the cell death induced by toxic metabolites of Stenocarpella maydis, such as diplodiatoxin and dipmatol, contributes to the understanding of the mechanisms of action of these compounds on cellular models. This study could have implications for developing strategies to mitigate the effects of these toxins (Masango et al., 2015).
Propriétés
Numéro CAS |
69199-05-9 |
|---|---|
Nom du produit |
Diplodiol |
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1 |
Clé InChI |
BFQQKLXDPGTJKC-HQJQHLMTSA-N |
SMILES isomérique |
CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO |
SMILES |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
SMILES canonique |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
Autres numéros CAS |
7143-89-7 |
Synonymes |
diplodiol trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



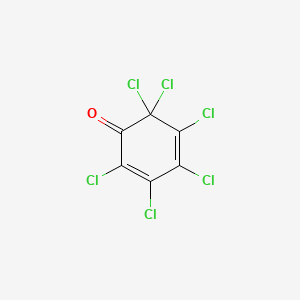
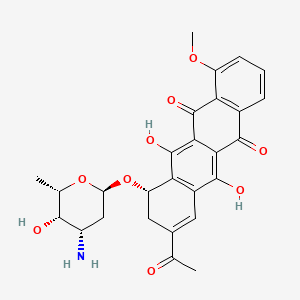
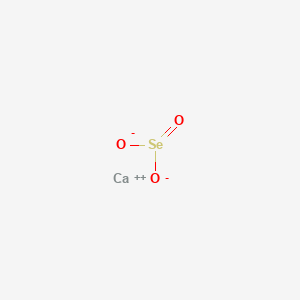
![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
